molecular formula C14H19N5O2 B13480840 (2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide

(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide

Cat. No.: B13480840
M. Wt: 289.33 g/mol
InChI Key: YJTVOHLBQMKWAX-LLVKDONJSA-N
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Description

(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolopyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the formamido group: This step often involves formylation reactions under controlled conditions.

    N-methylation: This step is usually carried out using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the formamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

Mechanism of Action

The mechanism of action of (2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide involves its interaction with specific molecular targets. The pyrazolopyridine core is known to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)butanamide: Similar structure but with a butanamide group instead of pentanamide.

    (2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)hexanamide: Similar structure but with a hexanamide group instead of pentanamide.

Uniqueness

The uniqueness of (2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide lies in its specific structural features, which may confer distinct biological activity and chemical reactivity compared to similar compounds

Properties

Molecular Formula

C14H19N5O2

Molecular Weight

289.33 g/mol

IUPAC Name

3-methyl-N-[(2R)-1-(methylamino)-1-oxopentan-2-yl]-2H-pyrazolo[3,4-b]pyridine-5-carboxamide

InChI

InChI=1S/C14H19N5O2/c1-4-5-11(14(21)15-3)17-13(20)9-6-10-8(2)18-19-12(10)16-7-9/h6-7,11H,4-5H2,1-3H3,(H,15,21)(H,17,20)(H,16,18,19)/t11-/m1/s1

InChI Key

YJTVOHLBQMKWAX-LLVKDONJSA-N

Isomeric SMILES

CCC[C@H](C(=O)NC)NC(=O)C1=CC2=C(NN=C2N=C1)C

Canonical SMILES

CCCC(C(=O)NC)NC(=O)C1=CC2=C(NN=C2N=C1)C

Origin of Product

United States

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